2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of significant scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide increases the levels of GABA in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels in the brain, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to have a number of other biochemical and physiological effects. These include increased dopamine release, enhanced cognitive function, and reduced drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide for lab experiments is its high selectivity for GABA transaminase, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one limitation of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide. These include further studies on its potential therapeutic applications in the treatment of epilepsy, addiction, and anxiety, as well as investigations into its effects on other neurotransmitter systems in the brain. Additionally, there may be opportunities to develop new analogs of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide with improved solubility and other desirable properties for use in experimental settings.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzylamine with cyclopropylcarbonyl chloride to form 4-(4-chlorobenzyl)cyclopropanecarboxylic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with piperazine to produce 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, which can help to reduce seizure activity and alleviate anxiety symptoms.
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-14-3-1-13(2-4-14)11-19-7-9-20(10-8-19)12-16(21)18-15-5-6-15/h1-4,15H,5-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRHLDFLRUHMBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.